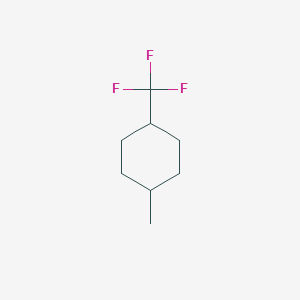
trans-1-Methyl-4-trifluoromethyl-cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Methyl-4-trifluoromethyl-cyclohexane: is an organic compound with the molecular formula C8H13F3 and a molecular weight of 166.184 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a cyclohexane ring in a trans configuration. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl radical is generated and added to a cyclohexane derivative . This process often requires the use of photoredox catalysts and visible light irradiation to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust photoredox catalysts and optimized reaction conditions are crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-1-Methyl-4-trifluoromethyl-cyclohexane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of new cyclohexane derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-1-Methyl-4-trifluoromethyl-cyclohexane is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its unique trifluoromethyl group enhances the stability and bioavailability of the resulting compounds.
Biology: In biological research, this compound is utilized to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. This compound is explored for its potential use in drug design and development, aiming to create more effective and stable therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of trans-1-Methyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. In photoredox catalysis, the trifluoromethyl radical generated can participate in single-electron transfer processes, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
- trans-4-Methyl-1-cyclohexanecarboxylic acid
- trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid
- Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Uniqueness: trans-1-Methyl-4-trifluoromethyl-cyclohexane is unique due to the presence of both a methyl and a trifluoromethyl group in a trans configuration on the cyclohexane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar cyclohexane derivatives .
Eigenschaften
Molekularformel |
C8H13F3 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-methyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H13F3/c1-6-2-4-7(5-3-6)8(9,10)11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
YZKFCSOACWTUBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


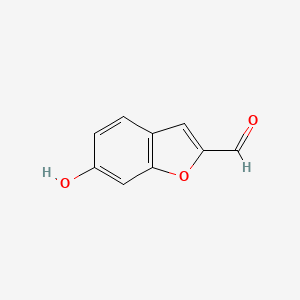

![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

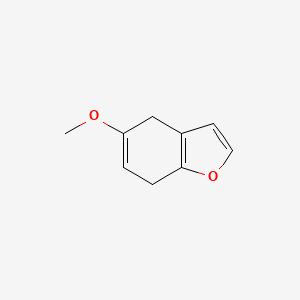
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
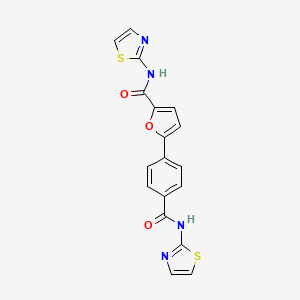
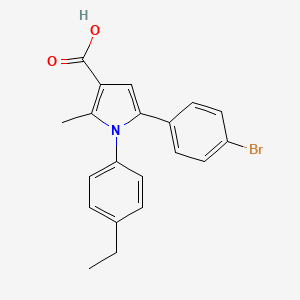
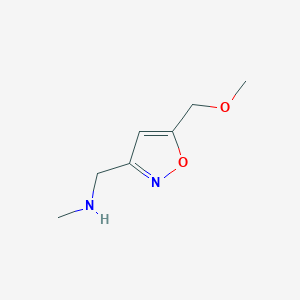
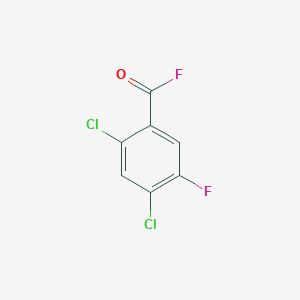
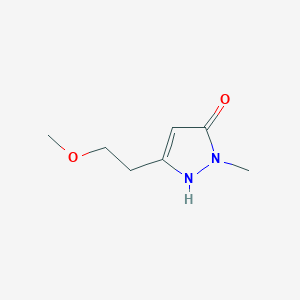


![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
